5-Chloro-2-(pyrrolidin-3-YL)-1H-indole
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Overview
Description
5-Chloro-2-(pyrrolidin-3-YL)-1H-indole is a heterocyclic compound that features a chloro-substituted indole ring fused with a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-3-YL)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloroindole with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized synthetic routes. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(pyrrolidin-3-YL)-1H-indole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted indoles, oxides, and reduced derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Chloro-2-(pyrrolidin-3-YL)-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-YL)-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(pyrrolidin-3-YL)-1H-1,3-benzodiazole
- N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide
Uniqueness
5-Chloro-2-(pyrrolidin-3-YL)-1H-indole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its chloro-substituted indole ring and pyrrolidine moiety contribute to its versatility in various chemical reactions and potential therapeutic applications .
Properties
Molecular Formula |
C12H13ClN2 |
---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
5-chloro-2-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C12H13ClN2/c13-10-1-2-11-9(5-10)6-12(15-11)8-3-4-14-7-8/h1-2,5-6,8,14-15H,3-4,7H2 |
InChI Key |
DVHHITMUWSOKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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